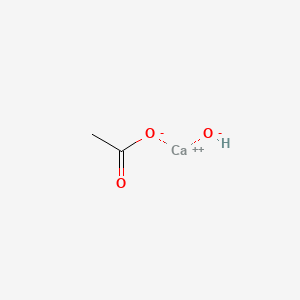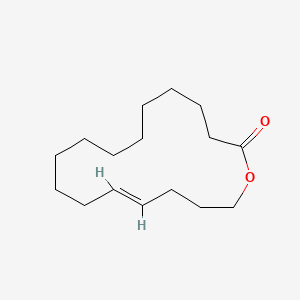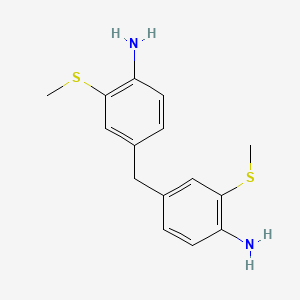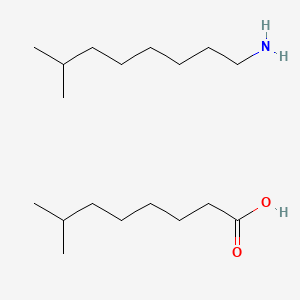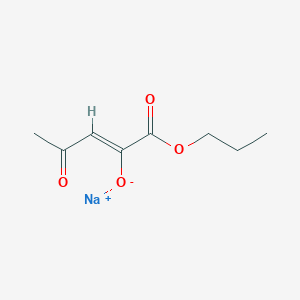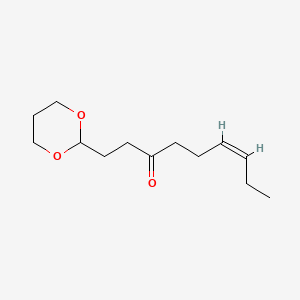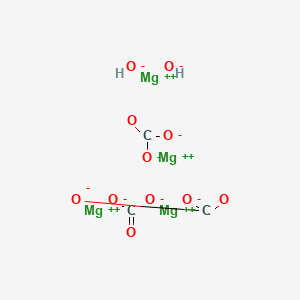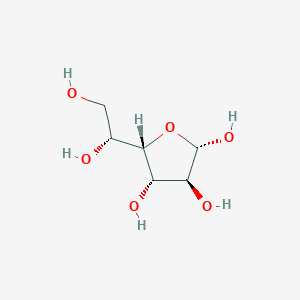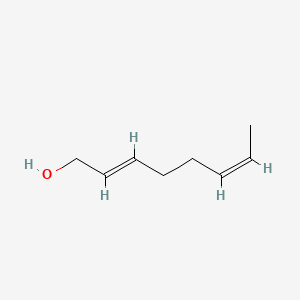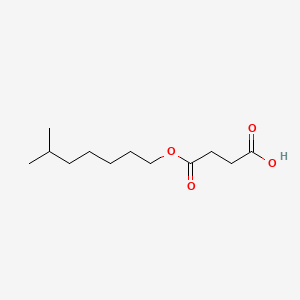
Isooctyl hydrogen succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isooctyl hydrogen succinate, also known as 4-[(6-methylheptyl)oxy]-4-oxobutanoic acid, is an organic compound with the molecular formula C12H22O4. It is a monoester of butanedioic acid and isooctyl alcohol. This compound is notable for its applications in various fields, including chromatography and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isooctyl hydrogen succinate can be synthesized through the esterification of butanedioic acid with isooctyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors where butanedioic acid and isooctyl alcohol are continuously fed into the reactor, and the esterified product is continuously removed. The use of high-efficiency distillation columns helps in the separation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions: Isooctyl hydrogen succinate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of butanedioic acid and isooctyl alcohol.
Oxidation: Under oxidative conditions, the isooctyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the succinate moiety can be reduced to form corresponding alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Butanedioic acid and isooctyl alcohol.
Oxidation: Isooctanoic acid and other carboxylic acids.
Reduction: Corresponding alcohols.
Scientific Research Applications
Isooctyl hydrogen succinate has diverse applications in scientific research:
Chromatography: It is used in high-performance liquid chromatography (HPLC) as a standard for calibration and separation processes.
Pharmacokinetics: The compound is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industrial Applications: It is employed in the synthesis of various industrial chemicals and as an intermediate in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of isooctyl hydrogen succinate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways, thereby affecting the overall metabolic processes.
Signal Transduction: this compound can modulate signal transduction pathways by interacting with receptors and other signaling molecules
Comparison with Similar Compounds
Isooctyl acetate: An ester of acetic acid and isooctyl alcohol, used as a solvent and in fragrances.
Isooctyl palmitate: An ester of palmitic acid and isooctyl alcohol, used in cosmetics and personal care products.
Uniqueness: Isooctyl hydrogen succinate is unique due to its specific ester linkage with butanedioic acid, which imparts distinct chemical and physical properties. Its applications in chromatography and pharmacokinetics set it apart from other similar compounds .
Properties
CAS No. |
94248-72-3 |
|---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
4-(6-methylheptoxy)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H22O4/c1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14/h10H,3-9H2,1-2H3,(H,13,14) |
InChI Key |
QDHAMQZZWGKACC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCOC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





